molecular formula C18H13FN2O3S B2541037 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 879359-22-5

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2541037
CAS No.: 879359-22-5
M. Wt: 356.37
InChI Key: RQJKCKDAWWJJIS-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxin moiety, a thiazole ring, and a fluorobenzamide group, which contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. On the other hand, inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, thereby modulating the inflammatory response.

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway by increasing the levels of acetylcholine. In the inflammatory response, it influences the arachidonic acid pathway by inhibiting the production of inflammatory mediators .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of acetylcholine in the nervous system and modulation of the inflammatory response . These effects could potentially be harnessed for therapeutic purposes, such as the treatment of neurological disorders like Alzheimer’s disease and conditions involving inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole-2-carboxylic acid under appropriate conditions to form the thiazole intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide
  • **N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-bromobenzamide

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJKCKDAWWJJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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